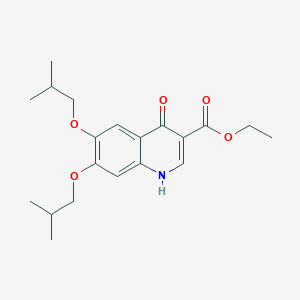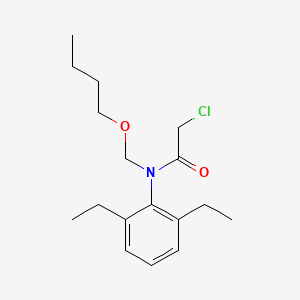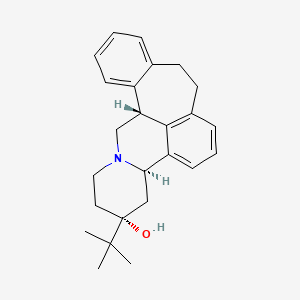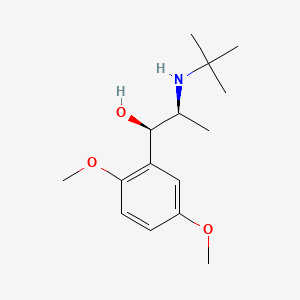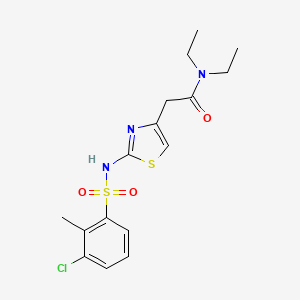
2-(2-(3-chloro-2-methylphenylsulfonamido)thiazol-4-yl)-N,N-diethylacetamide
Vue d'ensemble
Description
2-(2-(3-Chloro-2-methylphenylsulfonamido)thiazol-4-yl)-N,N-diethylacetamide (CMTMSA) is a small molecule that has been studied for its potential applications in scientific research. CMTMSA has been identified as a promising agent for in vivo and in vitro studies due to its high selectivity, low toxicity, and high binding affinity.
Applications De Recherche Scientifique
Treatment of Type 2 Diabetes
BVT-14225 is a selective inhibitor of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) with an IC50 of 52 nM . Selective inhibition of 11β-HSD1 can decrease blood glucose concentrations in hyperglycaemic mice . Therefore, it has potential as a treatment for type 2 diabetes.
Obesity Management
Selective inhibitors of 11β-HSD1, like BVT-14225, could be used in the management of obesity . By modulating the cortisol levels within specific tissues, it could potentially influence the body’s energy storage and expenditure processes.
Metabolic Syndrome Therapy
Metabolic syndrome is a multifactorial disorder often associated with obesity, type 2 diabetes, and cardiovascular disease. Given its potential effects on glucose regulation and energy balance, BVT-14225 could be explored as a treatment for metabolic syndrome .
Pharmacological Research
BVT-14225 can be used in pharmacological research as a tool to understand the role of 11β-HSD1 in various biological processes. Its selective inhibition of 11β-HSD1 can help researchers study the enzyme’s function in a controlled manner .
Development of New Drugs
The structure and properties of BVT-14225 can serve as a basis for the development of new drugs. Researchers can modify its structure to enhance its efficacy, reduce potential side effects, or alter its pharmacokinetics .
Understanding Mechanisms of Diseases
BVT-14225’s action on 11β-HSD1 can help in understanding the mechanisms of diseases where this enzyme plays a crucial role. This can lead to the discovery of new therapeutic targets .
Mécanisme D'action
Target of Action
The primary target of BVT-14225 is 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a hormone that regulates a wide range of processes throughout the body, including metabolism and the immune response .
Mode of Action
BVT-14225 acts as a selective inhibitor of 11β-HSD1 . It binds to the enzyme and inhibits its activity, thereby reducing the conversion of cortisone to cortisol . The IC50 value, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 52 nM .
Biochemical Pathways
By inhibiting 11β-HSD1, BVT-14225 affects the glucocorticoid pathway . This results in decreased levels of cortisol, which can have various downstream effects, including reduced glucose levels in hyperglycemic mice . Therefore, selective inhibitors of 11β-HSD1 like BVT-14225 have potential as treatments for diseases such as type 2 diabetes, obesity, and metabolic syndrome .
Pharmacokinetics
The compound’s solubility in dmso suggests it may have good bioavailability .
Result of Action
The inhibition of 11β-HSD1 by BVT-14225 leads to a decrease in cortisol levels, which can result in lower blood glucose concentrations in hyperglycemic mice . This suggests that BVT-14225 could have potential therapeutic effects in conditions characterized by elevated blood glucose levels, such as diabetes .
Propriétés
IUPAC Name |
2-[2-[(3-chloro-2-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N,N-diethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3S2/c1-4-20(5-2)15(21)9-12-10-24-16(18-12)19-25(22,23)14-8-6-7-13(17)11(14)3/h6-8,10H,4-5,9H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFMZAHWOASGJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=CSC(=N1)NS(=O)(=O)C2=C(C(=CC=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-chloro-2-methylphenylsulfonamido)thiazol-4-yl)-N,N-diethylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



